![molecular formula C21H22N4O2S2 B431406 3-ethylsulfanyl-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B431406.png)
3-ethylsulfanyl-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)-7-isopropyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound. It features a unique fusion of pyrano, thieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research. This compound’s intricate structure and potential biological activities have garnered attention for its applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfanyl)-7-isopropyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps. One common approach starts with the preparation of the thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine core. This is achieved through the cyclization of appropriate thiophene and triazole derivatives under specific conditions .
The reaction typically involves:
Starting Materials: Thiophene derivatives, triazole derivatives, and other necessary reagents.
Reaction Conditions: Cyclization reactions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling Up: Adjusting reaction conditions to accommodate larger quantities of starting materials.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Ethylsulfanyl)-7-isopropyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents, nucleophiles, and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Applications De Recherche Scientifique
1-(Ethylsulfanyl)-7-isopropyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Explored for its electronic properties, which could be useful in the development of organic semiconductors and other advanced materials.
Biological Studies: Used as a probe to study various biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-(ethylsulfanyl)-7-isopropyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition of enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Receptors: Binding to receptors involved in various signaling pathways, potentially modulating their activity and downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4’,5’4,5]pyrido[2,3-d]pyrimidine: Known for its anticancer activity and ability to inhibit epidermal growth factor receptor (EGFR) proteins.
1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4’,5’4,5]pyrido[2,3-d]pyrimidine: Exhibits potent anticancer properties and is used in targeted cancer therapies.
Propriétés
Formule moléculaire |
C21H22N4O2S2 |
|---|---|
Poids moléculaire |
426.6g/mol |
Nom IUPAC |
3-ethylsulfanyl-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C21H22N4O2S2/c1-4-28-21-23-22-20-24(13-8-6-5-7-9-13)18(26)17-14-10-15(12(2)3)27-11-16(14)29-19(17)25(20)21/h5-9,12,15H,4,10-11H2,1-3H3 |
Clé InChI |
CHUIKKBNDXVFAJ-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C2N1C3=C(C4=C(S3)COC(C4)C(C)C)C(=O)N2C5=CC=CC=C5 |
SMILES canonique |
CCSC1=NN=C2N1C3=C(C4=C(S3)COC(C4)C(C)C)C(=O)N2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-2-oxoethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]-4-quinolinecarboxylate](/img/structure/B431324.png)
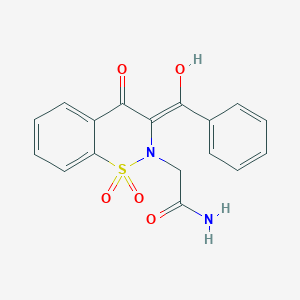
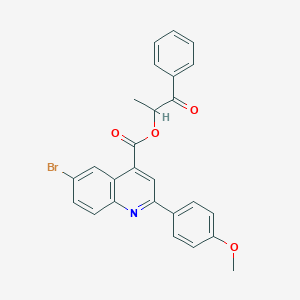

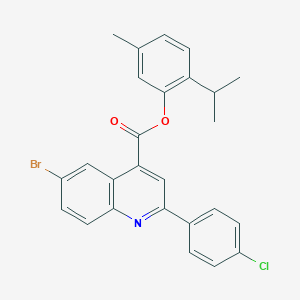

![2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B431333.png)
![2-Chloroethyl 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B431334.png)
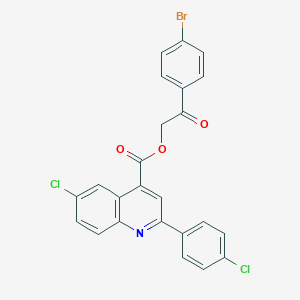
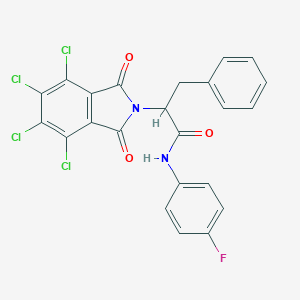
![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione](/img/structure/B431340.png)
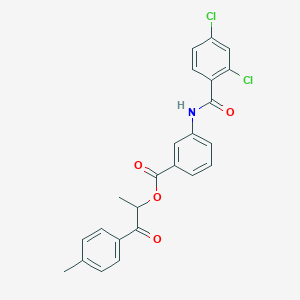
![4-(1H-BENZOTRIAZOL-1-YL)-5-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE](/img/structure/B431345.png)

